



Application Notes and Protocols: Boc-Gly-Sar-OH in Drug Discovery

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Compound of Interest		
Compound Name:	Boc-Gly-Sar-OH	
Cat. No.:	B1347041	Get Quote

Introduction

Boc-Gly-Sar-OH, chemically known as N-(tert-Butoxycarbonyl)glycylsarcosine, is a protected dipeptide of significant interest in the field of drug discovery. It serves as a crucial building block for the synthesis of more complex molecules, including peptides, peptidomimetics, and diagnostic agents. The defining features of this molecule are the Boc (tert-Butoxycarbonyl) protecting group on the N-terminus and the inherent stability of the glycylsarcosine (Gly-Sar) backbone. The sarcosine (N-methylglycine) residue confers resistance to enzymatic degradation by peptidases, a critical attribute for enhancing the in vivo half-life of peptide-based therapeutics.[1][2][3] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of **Boc-Gly-Sar-OH** in modern drug discovery.

Core Applications in Drug Discovery

The unique properties of the Gly-Sar motif make **Boc-Gly-Sar-OH** a versatile tool for several applications.

Targeting Peptide Transporters (PepT1/PepT2) for Drug Delivery

The Gly-Sar dipeptide is a well-established substrate for the proton-coupled peptide transporters PepT1 and PepT2.[3][4] These transporters are highly expressed in the intestine and kidneys and are responsible for the absorption and reabsorption of di- and tripeptides.[3]



By incorporating the Gly-Sar moiety into a drug candidate, it is possible to hijack this transport system to improve the oral bioavailability of poorly absorbed molecules. **Boc-Gly-Sar-OH** serves as a key intermediate in the synthesis of such "pro-drugs." The Boc group is removed in the final stages of synthesis to reveal the free N-terminus required for transporter recognition.

This strategy is particularly relevant for:

- Enhancing the uptake of small molecule drugs.
- Developing orally available peptide-based therapeutics.
- Targeting drugs to tissues expressing high levels of PepT1 or PepT2.

Development of Peptidomimetics with Enhanced Stability

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as stability and bioavailability.[5][6][7] The N-methylation of the peptide bond in the sarcosine residue of **Boc-Gly-Sar-OH** is a key feature used in peptidomimetic design.[6][8] This modification prevents enzymatic cleavage and can also influence the conformational properties of the molecule, potentially leading to higher receptor affinity and selectivity.[6][8][9]

Boc-Gly-Sar-OH is used in solid-phase peptide synthesis (SPPS) to introduce this stable, flexible Gly-Sar unit into a larger peptide sequence, thereby creating a peptidomimetic with a longer biological half-life.[10][11]

Synthesis of PET Imaging Agents

Derivatives of Gly-Sar have been successfully radiolabeled for use as Positron Emission Tomography (PET) imaging agents.[4][5] Since many cancer cells, including pancreatic carcinomas, overexpress peptide transporters to meet their high nutritional demands, radiolabeled Gly-Sar derivatives can be used to visualize and diagnose these tumors.[4] In this application, a Boc-protected Gly-Sar derivative is synthesized with a functional group amenable to radiolabeling (e.g., with Fluorine-18). The Boc group is cleaved towards the end of the synthesis to yield the final PET tracer.[5]



Quantitative Data

The following table summarizes key quantitative parameters for Glycylsarcosine (Gly-Sar), the active moiety of **Boc-Gly-Sar-OH**, in relation to peptide transporters.

Parameter	Transporter	System	Value	Reference(s)
Km	PepT1	Caco-2 cells	860 μΜ	[4]
PepT1	Caco-2 cells	0.35 - 3.8 mM	[1]	
mouse PepT1	Mouse Jejunum	~10 mM	[12]	
chicken PepT1	CHO cells	2.6 ± 0.3 mM	[3]	
EC50	PEPT2	HEK-293 cells	123 μΜ	[13]
Ki (Losartan)	PepT1	Caco-2 cells	44 μΜ	[4]
Ki (Gly-Pro)	PepT1	Caco-2 cells	250 μΜ	[4]
Ki (Valacyclovir)	rat PEPT1	rPEPT1- expressing cells	2.7 mM	[14]
Ki (Valacyclovir)	rat PEPT2	rPEPT2- expressing cells	0.22 mM	[14]

Experimental Protocols

Protocol 1: Incorporation of Boc-Gly-Sar-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative cycle for coupling **Boc-Gly-Sar-OH** onto a resinbound peptide chain using standard Boc-SPPS chemistry.

Materials:

- · Peptide-resin with a free N-terminal amine
- Boc-Gly-Sar-OH



- Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIEA)
- Solvent: N,N-Dimethylformamide (DMF)
- Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
- Neutralization solution: 5-10% DIEA in DCM
- Washing solvents: DCM, Isopropanol (IPA)

Procedure:

- Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
- · Boc Deprotection:
 - Drain the DCM.
 - Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.
 - Drain the solution.
 - Add a fresh aliquot of 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[15][16]
 - Drain the deprotection solution.
- Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.
- Neutralization:
 - Add the 5-10% DIEA/DCM solution to the resin and agitate for 2 minutes.
 - Drain the solution and repeat the neutralization step once more.[16]



- Wash the resin with DCM (3x) and then with DMF (3x) to prepare for coupling.
- · Amino Acid Activation and Coupling:
 - In a separate vessel, dissolve Boc-Gly-Sar-OH (3-4 equivalents relative to resin loading)
 and HBTU (3-4 equivalents) in a minimal amount of DMF.
 - Add DIEA (6-8 equivalents) to the solution to activate the carboxylic acid.
 - Immediately add the activated amino acid solution to the resin-containing reaction vessel.
 [17]
 - Agitate the mixture at room temperature for 1-4 hours.
- Monitoring the Coupling:
 - Take a small sample of resin beads and perform a ninhydrin (Kaiser) test. A yellow color indicates the absence of free primary amines and successful coupling. A blue/purple color indicates incomplete coupling, and the coupling step should be repeated.[17]
- Final Wash: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: PEPT1-Mediated Uptake Inhibition Assay Using Gly-Sar

This protocol is adapted from a high-throughput screening method to identify inhibitors of PEPT1 in Caco-2 cells by measuring the uptake of Gly-Sar.[4]

Materials:

- Caco-2 cells (cultured on 96-well plates to form a monolayer)
- Glycylsarcosine (Gly-Sar)
- · Test inhibitor compounds



Transport Buffer: MES buffer, pH 6.0

Wash Buffer: Ice-cold MES buffer, pH 6.0

Lysis Buffer: Acetonitrile/Water (e.g., 70/30 v/v) with an internal standard

UPLC-MS/MS system for quantification

Procedure:

 Cell Culture: Seed Caco-2 cells in a 96-well cell culture plate and culture until a confluent monolayer is formed (typically 14-21 days).

Preparation:

- Prepare stock solutions of Gly-Sar and test inhibitors in the appropriate solvent.
- On the day of the experiment, prepare working solutions in MES buffer (pH 6.0). A typical Gly-Sar concentration is 20 μM (well below the Km to ensure sensitivity).[4] Inhibitors should be prepared across a range of concentrations.

• Uptake Inhibition:

- Aspirate the cell culture medium from all wells.
- Wash the cell monolayer once with 100 μL/well of pre-warmed (37°C) MES buffer.
- \circ Add the inhibitor solutions at various concentrations to the wells, followed immediately by the 20 μ M Gly-Sar solution. The final volume should be consistent across wells (e.g., 50-100 μ L).
- Incubate the plate at 37°C for 10 minutes with gentle agitation.[4] This short incubation time minimizes non-specific uptake.[4]

Termination of Transport:

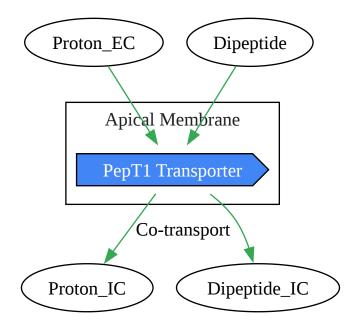
To stop the uptake, quickly remove the solution from the wells.



- \circ Immediately wash the cells three times with 100 μ L/well of ice-cold MES buffer. Keep the plate on ice during this process.[4]
- Cell Lysis and Sample Preparation:
 - After the final wash, aspirate all remaining buffer.
 - \circ Add 50 μ L of cold lysis buffer (containing an internal standard for quantification) to each well.
 - Seal the plate and agitate to ensure complete cell lysis.
 - Centrifuge the plate to pellet cell debris.
- · Quantification:
 - Transfer the supernatant to a new 96-well plate for analysis.
 - Quantify the intracellular concentration of Gly-Sar using a validated UPLC-MS/MS method.[4]
- Data Analysis:
 - Plot the percentage of Gly-Sar uptake (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve to determine the IC50 value for the test compound.

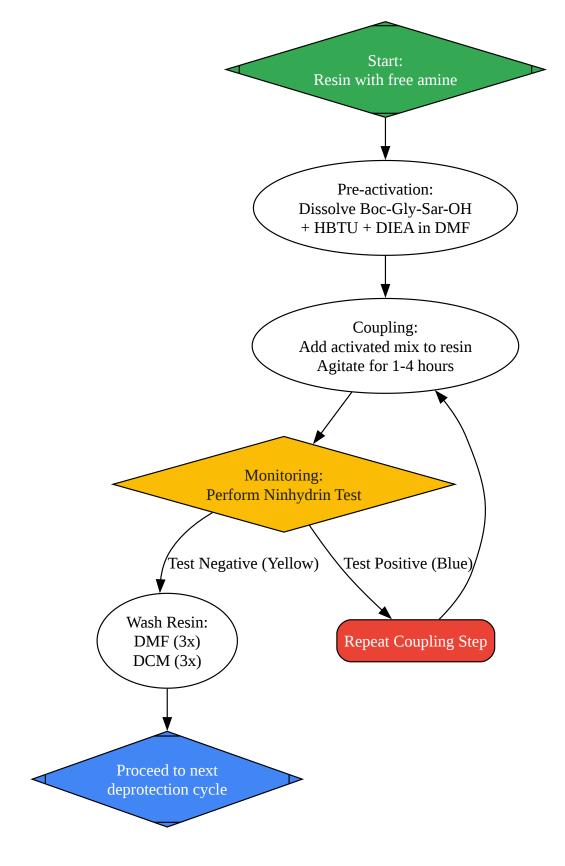
Visualizations





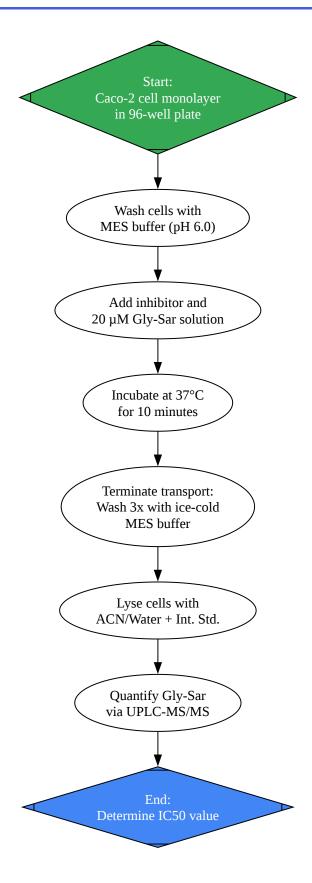
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